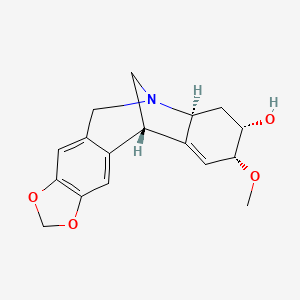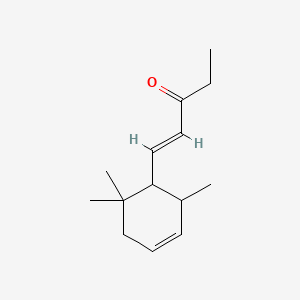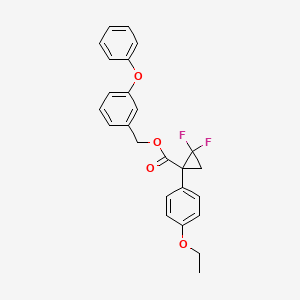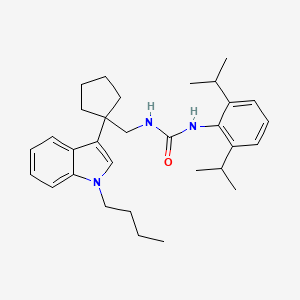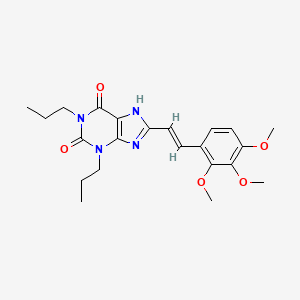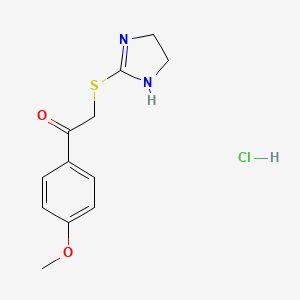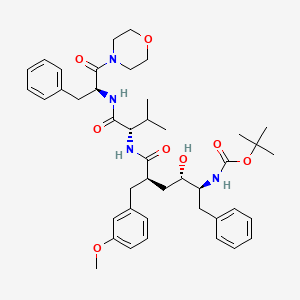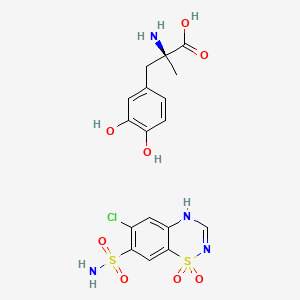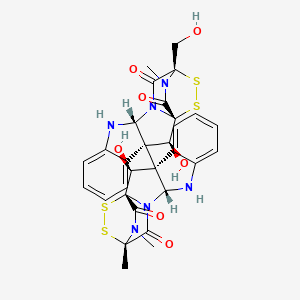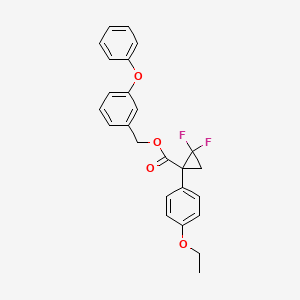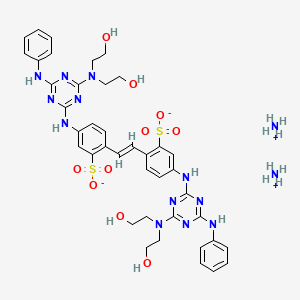![molecular formula C76H77N13O4 B12781628 N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide CAS No. 87096-15-9](/img/structure/B12781628.png)
N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down:
- The core structure consists of a porphyrin ring system, which is a cyclic arrangement of nitrogen-containing heterocycles.
- The compound contains multiple functional groups, including amides, amino groups, and aromatic rings.
- Its intricate structure suggests potential biological and chemical significance.
Méthodes De Préparation
Industrial Production Methods: Industrial-scale production of such complex compounds typically involves efficient and scalable processes. Researchers and companies may optimize existing methods or develop novel approaches to synthesize this compound. without specific data, I can’t provide precise details.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Porphyrins can be oxidized to form metal complexes or other derivatives.
Reduction: Reduction reactions may lead to modified porphyrin structures.
Substitution: Aromatic rings can undergo substitution reactions with appropriate reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or metal salts (e.g., FeCl₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) may be employed.
Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles can substitute hydrogen atoms.
Major Products: The specific products formed during these reactions would depend on reaction conditions and substituents. Further research is needed to identify the exact products.
Applications De Recherche Scientifique
Chemistry:
- Porphyrins play a crucial role in catalysis, especially in metalloenzymes like cytochrome P450.
- They are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment.
- Porphyrins are essential components of heme, involved in oxygen transport (hemoglobin) and electron transfer (cytochromes).
- Research explores their potential in antimicrobial agents and imaging probes.
- Porphyrins find applications in dye-sensitized solar cells, sensors, and organic electronics.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific targets. Given its complexity, it might interact with enzymes, receptors, or cellular components. Further studies are necessary to elucidate this.
Comparaison Avec Des Composés Similaires
: Porphyrins and Metalloporphyrins: New Horizons in Medicine : Porphyrins in Photodynamic Therapy : Porphyrins in Medicine: Their Principles, Applications, and Use as PDT Agents
Propriétés
Numéro CAS |
87096-15-9 |
|---|---|
Formule moléculaire |
C76H77N13O4 |
Poids moléculaire |
1236.5 g/mol |
Nom IUPAC |
N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide |
InChI |
InChI=1S/C76H77N13O4/c1-48-11-17-52(18-12-48)71-58-27-29-60(84-58)72(53-19-13-49(2)14-20-53)62-31-33-64(86-62)74(65-34-32-63(87-65)73(61-30-28-59(71)85-61)54-21-15-50(3)16-22-54)55-23-25-56(26-24-55)82-69(92)37-35-67(90)79-43-8-41-77-39-5-6-40-78-42-9-44-80-68(91)36-38-70(93)83-57-46-66-76(81-47-57)89-45-7-10-51(4)75(89)88-66/h7,10-34,45-47,77-78,84,87H,5-6,8-9,35-44H2,1-4H3,(H,79,90)(H,80,91)(H,82,92)(H,83,93) |
Clé InChI |
WFZAVOQGWZXYQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=CC1=C(N=C9)N2C=CC=C(C2=N1)C)C=C4)C1=CC=C(C=C1)C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


